Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate
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Overview
Description
Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate: is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine core.
Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Esterification: The carboxylate ester is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Scientific Research Applications
Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine Derivatives: These compounds share the same core structure but differ in the functional groups attached.
Tert-Butyl Esters: Compounds with similar ester groups but different core structures.
Uniqueness
The uniqueness of Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate lies in its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H21N3O3 |
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Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-10-11(5-9(16)7-17)15(4)8-14-10/h8-9,17H,5-7H2,1-4H3 |
InChI Key |
OVZVSTYCVTYDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1CO)N(C=N2)C |
Origin of Product |
United States |
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